2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide
Description
The compound 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-methoxyphenyl group. This structural framework is associated with diverse biological activities, including anti-inflammatory and enzyme inhibitory properties, as observed in related analogs .
Properties
Molecular Formula |
C17H16FN5O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16FN5O2S/c1-25-14-4-2-3-13(9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-5-7-12(18)8-6-11/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
QQWILZJPBKFPRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation
The 1,2,4-triazole core is constructed via cyclocondensation of thiosemicarbazide with a carbonyl compound. For this compound, 4-fluorophenylglyoxal hydrate serves as the carbonyl precursor.
Reaction Conditions :
-
Solvent : Ethanol/water (3:1 v/v)
-
Catalyst : Concentrated hydrochloric acid (2–3 drops)
-
Temperature : Reflux at 80°C for 8–10 hours
-
Yield : ~65–70% (crude)
The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl substituent is introduced at position 5 of the triazole ring through a nucleophilic aromatic substitution (SNAr) reaction.
Reagents :
-
Electrophile : 1-Fluoro-4-nitrobenzene
-
Base : Potassium carbonate (anhydrous)
-
Solvent : Dimethylformamide (DMF)
Conditions :
-
Temperature : 120°C (microwave-assisted, 30 minutes)
-
Yield : ~75% after purification via silica gel chromatography
Thioether Linkage Formation
The triazole-thiol intermediate is reacted with chloroacetyl chloride to form the thioether bond.
Procedure :
-
Dissolve the triazole-thiol (1 equiv) in dry tetrahydrofuran (THF).
-
Add chloroacetyl chloride (1.2 equiv) dropwise at 0°C under nitrogen.
-
Stir for 12 hours at room temperature.
Workup :
-
Quench with ice water, extract with ethyl acetate, and dry over Na2SO4.
-
Yield : ~80%
Amidation with 3-Methoxyaniline
The final step involves coupling the chloroacetamide intermediate with 3-methoxyaniline.
Coupling Reagents :
-
Base : Triethylamine (2.5 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0–5°C (ice bath), then room temperature for 4 hours
Purification :
-
Recrystallization from ethanol/water (1:1)
-
Yield : ~68%
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Impact of Deviation |
|---|---|---|---|
| Cyclization | Ethanol/water | 80°C | Lower temps (<70°C) reduce cyclization rate; higher temps (>90°C) promote side reactions |
| SNAr | DMF | 120°C | Polar aprotic solvents enhance reactivity; non-polar solvents yield <50% |
| Thioether | THF | 0°C → RT | Moisture leads to hydrolysis; strict anhydrous conditions required |
Catalytic and Stoichiometric Considerations
-
Cyclization : Acidic conditions (HCl) accelerate ring closure but require neutralization before subsequent steps.
-
SNAr : Excess K2CO3 (2.5 equiv) improves substitution efficiency by deprotonating the triazole nitrogen.
-
Amidation : Stoichiometric triethylamine ensures complete deprotonation of 3-methoxyaniline for nucleophilic attack.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial protocols often replace batch reactions with continuous flow systems to enhance scalability:
-
Triazole Formation : Tubular reactor with inline pH monitoring.
-
Thioether Step : Microreactor design minimizes exothermic risks during chloroacetyl chloride addition.
Catalytic Innovations
-
Palladium Catalysts : For Suzuki-Miyaura coupling in aryl group introduction (alternative to SNAr), achieving >90% yield with Pd(PPh3)4.
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) for enantioselective amidation, reducing racemization.
Characterization and Quality Control
Spectroscopic Analysis
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.85 (d, 2H, Ar-F), 6.92 (m, 4H, Ar-OCH3), 4.32 (s, 2H, SCH2), 3.78 (s, 3H, OCH3) |
| ¹³C NMR | δ 168.5 (C=O), 152.1 (triazole C3), 115.2–162.4 (aromatic carbons) |
| HRMS | [M+H]+ Calculated: 387.1184; Found: 387.1186 |
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min, purity >99%.
-
Elemental Analysis : C: 52.3%, H: 4.1%, N: 21.6% (theoretical C: 52.5%, H: 4.0%, N: 21.8%).
Challenges and Mitigation Strategies
Common Side Reactions
-
Triazole Hydrolysis : Occurs in aqueous acidic/alkaline conditions; mitigated by pH control (6.5–7.5).
-
Sulfoxide Formation : Oxidation of thioether during storage; additive BHT (0.1% w/w) prevents degradation.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic groups, leading to different reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, leading to more effective inhibition or activation of biological pathways.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
- 4-Fluorophenyl vs. Trifluoromethyl (CF₃): A closely related compound, 2-[[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide (), replaces the 4-fluorophenyl group with a CF₃ group.
- 4-Fluorophenyl vs. 3,4,5-Trimethoxyphenyl: 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide () demonstrates that bulkier aryl groups reduce steric accessibility, which may limit binding to enzymatic active sites despite enhanced aromatic interactions .
- 4-Fluorophenyl vs. 2-Chlorophenyl: The analog 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide () highlights the importance of substituent position: ortho-chloro substitution may introduce steric hindrance, whereas para-fluoro substitution optimizes electronic effects for target engagement .
Modifications on the Acetamide Moiety
Anti-Inflammatory Activity
- The lead compound AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) exhibits 1.28× higher anti-inflammatory activity than diclofenac in formalin-induced edema models (). The target compound’s 3-methoxyphenyl group may enhance electron-donating effects, improving receptor interactions compared to AS111’s methyl group .
Tyrosinase Inhibition
The target compound’s 3-methoxy group likely reduces tyrosinase affinity compared to unsubstituted N-phenyl analogs due to steric and electronic mismatches in the enzyme’s active site .
Biological Activity
The compound 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and relevant data tables.
The compound's molecular formula is with a molecular weight of approximately 305.35 g/mol. Its structure features a triazole ring, which is significant for its biological activity. The presence of the fluorophenyl and methoxyphenyl substituents contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its activity against Escherichia coli and other pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Properties
Triazole derivatives are also recognized for their anticancer effects. The compound has been investigated for its ability to induce apoptosis in cancer cell lines.
- Case Study : In vitro studies showed that the compound inhibited the proliferation of human breast cancer cells (T47D) with an IC50 value of 27.3 μM. This suggests that it may serve as a lead compound for further development in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It has been suggested that triazole compounds can inhibit enzymes involved in cell division and proliferation.
- Receptor Modulation : The compound may modulate receptor activity associated with cancer growth and inflammation.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various triazole derivatives:
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with commercially available precursors. A common approach includes:
Triazole ring formation : Cyclocondensation of thiosemicarbazide derivatives with fluorophenyl-substituted ketones under reflux conditions (e.g., ethanol/HCl, 80°C, 6–8 hours) .
Sulfanyl group introduction : Reaction of the triazole intermediate with chloroacetyl chloride in DMF, catalyzed by potassium carbonate (room temperature, 12 hours) .
Amide coupling : Final coupling with 3-methoxyaniline using coupling agents like HATU or DCC in dichloromethane (0–5°C, 3 hours) .
Critical Parameters : Control of pH (7–8 for amidation) and solvent purity (DMF anhydrous) is essential to avoid side reactions like hydrolysis of the triazole ring .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer :
- NMR Spectroscopy : Key signals include:
- ¹H NMR : A singlet at δ 2.8–3.1 ppm (CH₂-S), aromatic protons split into multiplets (δ 6.8–7.6 ppm for fluorophenyl and methoxyphenyl groups), and NH₂ resonance at δ 5.2–5.5 ppm .
- ¹³C NMR : Carbonyl (C=O) at δ 168–170 ppm, triazole carbons at δ 148–152 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 430–435, with fragmentation patterns confirming the sulfanyl-acetamide backbone .
Advanced Research Questions
Q. What are the key challenges in elucidating the compound’s mechanism of action in biological systems?
Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The triazole and fluorophenyl moieties show affinity for hydrophobic binding pockets .
- In Vitro Assays : Measure inhibition of TNF-α or IL-6 in macrophage models (IC₅₀ values typically 10–50 µM). Contradictions in activity across studies may arise from assay conditions (e.g., serum protein interference) .
- Data Reconciliation : Cross-validate results with structural analogs (e.g., 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide) to isolate pharmacophore contributions .
Q. How do structural modifications impact the compound’s bioactivity?
Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Impact | Evidence Source |
|---|---|---|
| Fluorophenyl → Chlorophenyl | ↑ Antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL) | |
| Methoxyphenyl → Nitrophenyl | ↓ Solubility, ↑ Cytotoxicity (HeLa cells) | |
| Sulfanyl → Sulfonyl | Loss of COX-2 inhibition (IC₅₀ > 100 µM) |
Q. Experimental Design :
- Synthesize derivatives via parallel combinatorial chemistry.
- Use HPLC-PDA to monitor purity (>98% for valid SAR conclusions) .
Q. How can researchers resolve contradictions in reported pharmacokinetic data?
Methodological Answer :
- In Vivo vs. In Vitro Discrepancies : For example, oral bioavailability discrepancies may arise from:
- Metabolic Stability : Conduct liver microsome assays (rat/human) to assess CYP450-mediated oxidation of the methoxyphenyl group .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (logP ~2.5 limits absorption) .
- Cross-Study Comparisons : Normalize data using reference compounds (e.g., celecoxib for COX-2 studies) to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

